(4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)
Description
The compound "(4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)" is a stereochemically defined pyran derivative featuring:
- A tetrahydropyran (THP) ring with methyl substitution at the 6-position.
- Two 4-nitrobenzoate ester groups at the 2- and 5-positions.
- An allyloxy carbonyl amino (Alloc) protecting group at the 4-position.
This structure combines hydrophobic (methyl, nitrobenzoate) and polar (ester, nitro, Alloc) moieties, suggesting applications in prodrug design or polymer chemistry.
Properties
Molecular Formula |
C24H23N3O11 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[(4S,5S,6S)-6-methyl-5-(4-nitrobenzoyl)oxy-4-(prop-2-enoxycarbonylamino)oxan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H23N3O11/c1-3-12-35-24(30)25-19-13-20(37-22(28)15-4-8-17(9-5-15)26(31)32)36-14(2)21(19)38-23(29)16-6-10-18(11-7-16)27(33)34/h3-11,14,19-21H,1,12-13H2,2H3,(H,25,30)/t14-,19-,20?,21+/m0/s1 |
InChI Key |
ZJDYGHGQGBUSQC-GNVYWFHASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyran core with various functional groups that contribute to its biological activity. The presence of the allyloxy carbonyl and nitrobenzoate moieties enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₇ |
| Molecular Weight | 373.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Log P | 2.07 |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro groups can participate in redox reactions, while the allyloxy carbonyl may facilitate enzyme inhibition through covalent bonding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, thus altering metabolic pathways.
- Protein Binding : Interaction with proteins can modulate their activity, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Anticancer Activity
A study evaluated the anticancer effects of (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability in A375 melanoma cells.
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 15 |
| MCF-7 | 20 |
| HeLa | 25 |
Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Nitrobenzoate Esters
The 4-nitrobenzoate groups in the target compound contrast with simpler esters (e.g., acetates) or carboxylates in related structures. For example:
- Bis(4-nitrobenzoate) metal complexes (): These exhibit strong π-π stacking and hydrogen bonding in crystal lattices, creating alternating hydrophilic/hydrophobic regions. The target compound’s nitrobenzoates likely adopt similar packing modes, enhancing crystallinity and thermal stability compared to non-nitro analogs .
- Carboxylic acid derivatives (): Compounds like 6,7-dihydroxy-7-(hydroxymethyl)-tetrahydro-2H-pyran lack nitro groups, resulting in higher hydrophilicity and lower melting points.
Allyloxy Carbonyl Amino (Alloc) Group
The Alloc group is a common protecting moiety in organic synthesis. Compared to bulkier groups (e.g., tert-butoxycarbonyl, Boc), Alloc offers orthogonal deprotection under mild palladium-catalyzed conditions. This contrasts with the hydroxylated pyran derivatives in , which prioritize hydrogen bonding over reactive handles .
Methyl Substitution
Similar methylated pyrans () show increased stability in polar aprotic solvents compared to unmethylated analogs .
Physical and Chemical Properties
Research Findings and Implications
Crystallinity : The nitrobenzoate groups likely promote dense crystal packing via π-π interactions and hydrogen bonding, as seen in metal complexes (). This contrasts with hydroxylated pyrans, which prioritize hydration .
Stability : The methyl group and Alloc protection enhance stability under basic conditions compared to hydroxylated analogs, which degrade via oxidation .
Applications : The compound’s balance of hydrophobicity and reactivity makes it suitable for controlled-release formulations or polymer crosslinking, unlike metal complexes () or polar hydroxylated derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
